3-Amino-1-phenylbutan-1-one hydrochloride

Overview

Description

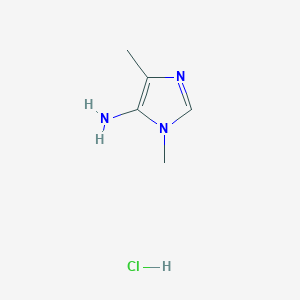

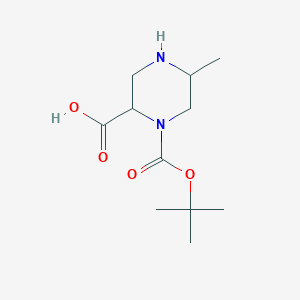

3-Amino-1-phenylbutan-1-one hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is used for research purposes .

Synthesis Analysis

The synthesis of 3-Amino-1-phenylbutan-1-one hydrochloride has been studied using a one-pot multi-enzymatic system made up of an ω-TA and a PDC from Z. palmae . Two different TAs from C. violaceum (CviTA) and V. fluvialis (VflTA) have been applied for the development of the cascade process .Molecular Structure Analysis

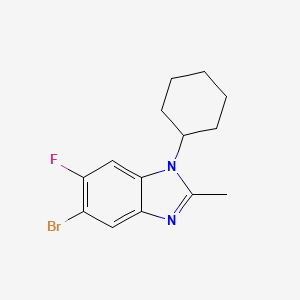

The molecular structure of 3-Amino-1-phenylbutan-1-one hydrochloride consists of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen . The methyl group on the alpha carbon also makes this compound a member of the substituted amphetamine class .Chemical Reactions Analysis

3-Amino-1-phenylbutan-1-one hydrochloride is a member of the phenethylamine and amphetamine chemical classes . It is closely related to the cathinones (β-ketoamphetamines) .Physical And Chemical Properties Analysis

3-Amino-1-phenylbutan-1-one hydrochloride is a powder that should be stored at room temperature . It has a molecular weight of 199.68 .Scientific Research Applications

Overview of Applications

Antitumor Efficacy and Immunomodulation

Compounds like FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) demonstrate significant antitumor efficacy across several cancer models, hinting at the potential anticancer applications of structurally related amines. FTY720 acts through both sphingosine-1-phosphate receptor-dependent and independent mechanisms, underlining the diversity of molecular targets accessible to amino-functionalized compounds (Li Zhang et al., 2013). This suggests that "3-Amino-1-phenylbutan-1-one hydrochloride" could be explored for its immunomodulatory and antitumor properties, especially in the context of novel therapeutic strategies against cancer.

Neuroprotective and Anti-stress Effects

The role of GABAergic mechanisms in managing stress and neuroprotective effects highlights the therapeutic potential of GABA analogs. Aminophenylbutyric acid hydrochloride, for example, demonstrates protective effects on organs and systems exposed to acute and chronic stress, suggesting that similar amines might offer new avenues for treating stress-induced disorders (R. Esin, O. Esin, A. R. Khakimova, 2020). By extension, "3-Amino-1-phenylbutan-1-one hydrochloride" could be of interest for research into stress-related conditions and their management, particularly if its mechanism of action aligns with those of known GABA analogs.

Pharmacokinetic and Metabolic Insights

The metabolic and pharmacokinetic profiles of compounds like phenylbutazone offer valuable insights into the biotransformation processes of therapeutic agents. Such studies underscore the importance of understanding the metabolic fate, absorption, distribution, and elimination of chemical compounds for optimizing their therapeutic efficacy and safety (J. Faigle, W. Dieterle, 1977). Research into "3-Amino-1-phenylbutan-1-one hydrochloride" could similarly benefit from pharmacokinetic studies to identify its potential as a pharmaceutical agent, focusing on its absorption, metabolism, and excretion profiles.

Potential for Novel Therapeutic Agents

The exploration of thioureas and their derivatives in medicinal chemistry reveals a broad spectrum of biological activities, from anticancer to anti-inflammatory effects. This diversity indicates that structurally or functionally related compounds, such as "3-Amino-1-phenylbutan-1-one hydrochloride", could serve as promising leads for the development of new therapeutic agents (A. Saeed, U. Flörke, M. Erben, 2014). Investigating its biological activities could uncover novel pharmacological applications, contributing to the expansion of treatment options for various diseases.

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-amino-1-phenylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8(11)7-10(12)9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOYGISCYLQJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-phenylbutan-1-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)

![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)

![{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B1378073.png)